3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [2+3] cycloaddition reaction between nitrile oxides and alkenes or alkynes.
Introduction of the 2,6-dichlorophenyl Group: This step involves the substitution of the hydrogen atom on the isoxazole ring with a 2,6-dichlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group is introduced through a nucleophilic substitution reaction, where the nitrogen atom of the isoxazole ring attacks the electrophilic carbon of the pyridin-4-ylmethyl halide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the isoxazole derivative with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen and oxygen atoms in the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the mechanisms of action of isoxazole derivatives and their effects on cellular processes.
Chemical Biology: The compound serves as a tool to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the pyridin-4-ylmethyl group, which may result in different biological activities.
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide: Similar structure but with the pyridinyl group at a different position, potentially affecting its binding affinity and specificity.
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide: Another positional isomer with potentially distinct biological properties.
Uniqueness
The uniqueness of 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide lies in its specific structural configuration, which imparts unique biological activities and chemical reactivity. The presence of the pyridin-4-ylmethyl group enhances its ability to interact with a broader range of biological targets, making it a valuable compound for medicinal and chemical research.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-14(17(23)21-9-11-5-7-20-8-6-11)16(22-24-10)15-12(18)3-2-4-13(15)19/h2-8H,9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTYQYHJNOJYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.